2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-2-14-10-15-19(30-14)24-21(25(20(15)27)11-13-6-5-9-28-13)29-12-18(26)23-17-8-4-3-7-16(17)22/h3-10H,2,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUUXIAAQABOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves multiple steps. One common method includes the reaction of 6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidine with a sulfanyl group and subsequent acylation with N-(2-fluorophenyl)acetamide. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Impact of Fluorine Substitution :
- The target compound’s 2-fluorophenyl group balances lipophilicity and electronic effects, whereas the 2,4-difluorophenyl analog () shows improved metabolic stability but reduced solubility.
- The trifluoromethylphenyl analog () exhibits superior solubility and kinase affinity due to the electron-withdrawing CF₃ group.
Role of Heterocyclic Moieties: The furan-2-ylmethyl group in the target compound may enhance membrane permeability compared to the triazole-based analogs (). Thieno[3,2-d]pyrimidinone cores () display broader kinase inhibition profiles than thieno[2,3-d]pyrimidinones.
Synthetic Accessibility :
Biological Activity
2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine scaffold, known for its pharmacological properties. The presence of a furan moiety and a fluorophenyl group enhances its interaction with biological targets.
Research indicates that this compound acts as an inhibitor of enzymes involved in de novo purine biosynthesis. Specifically, it has been identified as a dual inhibitor of:
- GARFTase (Glycinamide ribonucleotide formyltransferase) : Ki = 2.97 μM
- AICARFTase (AICAR transformylase) : Ki = 9.48 μM
These enzymes are critical in the purine synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation .
In Vitro Studies
The following table summarizes the biological activity of the compound against various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| KB tumor cells | 4.9 | Targeting folate receptors |
| CHO cells (FRα/β) | <1000 | Inhibition of folate transport |
| CHO cells (PCFT) | >1000 | Minimal inhibition |
The compound exhibited potent antiproliferative effects against KB tumor cells with an IC50 value of 4.9 nM, indicating strong activity as an antifolate agent .
Case Studies
In a study evaluating the effects of various thieno[2,3-d]pyrimidine derivatives, the compound demonstrated significant tumor selectivity and reduced drug resistance compared to traditional chemotherapeutics. The multitargeted nature of these compounds allows for enhanced efficacy while minimizing side effects .
Comparative Analysis
A comparative analysis with other thieno[2,3-d]pyrimidine analogs shows that modifications in side chains significantly affect potency:
| Compound | GARFTase Ki (μM) | AICARFTase Ki (μM) |
|---|---|---|
| Compound 1 | 18.5 | >200 |
| Compound 2 | 2.97 | 9.48 |
| Compound 3 | >150 | 7.3 |
The data illustrates that the modifications in the structure lead to varying degrees of inhibition against GARFTase and AICARFTase .
Q & A
Q. What synthetic methodologies are used to prepare the compound?
The synthesis involves multi-step reactions:
- Step 1: Formation of the thieno[2,3-d]pyrimidinone core via cyclization of thiourea derivatives under reflux (ethanol, 12 h).
- Step 2: Introduction of the sulfanyl group using nucleophilic substitution (K₂CO₃, DMF, 60°C).
- Step 3: Coupling of the fluorophenyl acetamide moiety via amide bond formation (triethylamine, DCM, 24 h). Optimized yields (>60%) require temperature control (80–120°C) and purification by column chromatography (CH₂Cl₂/MeOH) .
| Step | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core formation | Ethyl acetoacetate, thiourea | Reflux, 12 h | 45–55 |
| Sulfanyl introduction | K₂CO₃, DMF | 60°C, N₂ atmosphere | 60–70 |
| Acetamide coupling | Triethylamine, DCM | 100°C, 24 h | 50–65 |
Q. How is structural integrity confirmed?
- 1H/13C NMR identifies aromatic protons (δ 7.8–8.2 ppm) and fluorophenyl signals (δ 7.2–7.5 ppm).
- HRMS validates the molecular ion (e.g., [M+H]+ at m/z 484.12).
- HPLC ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What initial biological activities are reported?
The compound shows enzyme inhibition (e.g., kinase IC₅₀ = 5–10 μM) and antiproliferative activity in cancer cell lines (e.g., HepG2, IC₅₀ = 8–15 μM). The furan-2-ylmethyl group enhances target binding compared to phenyl analogs .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Ethyl vs. methyl at position 6: Ethyl improves metabolic stability (t₁/₂ increased by 2.5×).
- Furan-2-ylmethyl vs. benzyl at position 3: Furan enhances binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol).
- Fluorophenyl vs. chlorophenyl in acetamide: Fluorine improves bioavailability (AUC 120 vs. 80 μg·h/mL) .
| Modification | Position | Effect | Reference |
|---|---|---|---|
| Ethyl → Methyl | 6 | Reduced stability | |
| Furan → Benzyl | 3 | Lower binding affinity |
Q. What challenges exist in reaction optimization?
- Solvent selection: Polar aprotic solvents (DMF) improve solubility but may require strict anhydrous conditions.
- Catalyst efficiency: Triethylamine accelerates coupling but can form salts requiring filtration.
- Byproduct control: TLC monitoring (Rf = 0.3–0.5) and gradient elution reduce impurities .
Q. Which computational methods predict target interactions?
- Molecular docking (AutoDock Vina): Models binding to kinase ATP pockets (e.g., hydrogen bonding with Lys123).
- DFT calculations: Predict electrostatic potential maps, highlighting nucleophilic sites on the thienopyrimidine core.
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do spectroscopic data resolve structural ambiguities?
- NOESY NMR confirms spatial proximity between the furan methyl group and pyrimidine protons.
- HSQC/TOCSY correlates carbon-proton networks, distinguishing regioisomers.
- IR spectroscopy validates carbonyl stretches (1670–1700 cm⁻¹) for the 4-oxo group .
Q. What in vitro models evaluate therapeutic potential?
- Kinase inhibition assays: Use recombinant enzymes (e.g., EGFR, IC₅₀ determination).
- Cell viability assays: Employ MTT/WST-1 in cancer lines (e.g., IC₅₀ = 10 μM in MCF-7).
- CYP450 inhibition screening: Assess metabolic stability using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
